4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide
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Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridine ring, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the carbamoyl group, and the coupling with the pyridine and benzamide moieties. Common synthetic routes may involve:
Formation of Tetrahydrothiophene Ring: This step can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Carbamoyl Group: This can be done using carbamoyl chloride or similar reagents in the presence of a base.
Coupling Reactions: The final coupling of the tetrahydrothiophene derivative with pyridine and benzamide can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring and have been studied for their potential as potassium channel activators.
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide: Another similar compound with a furan ring instead of a pyridine ring.
Uniqueness
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-14-5-8-18-9-6-14)12-1-3-13(4-2-12)20-17(23)21-15-7-10-26(24,25)11-15/h1-6,8-9,15H,7,10-11H2,(H,18,19,22)(H2,20,21,23) |
InChI Key |
SJSPTBBTTKGTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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